3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
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Overview
Description
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt typically involves the deuteration of 4-chlorophenyl compounds followed by the introduction of the hydroxybutyric acid moiety. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common reagents used in the synthesis include deuterated chloroform and deuterated water.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium azide and sodium methoxide.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl-d4)-4-ketobutyric Acid Sodium Salt.
Reduction: Formation of 3-(4-Chlorophenyl-d4)-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is used in various scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect studies.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and stability, leading to different biological and chemical effects compared to non-deuterated compounds. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)glutaric Acid-d4
- 3-(4-Chlorophenyl)glutaric Anhydride-d4
Uniqueness
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is unique due to its specific structure, which includes both a deuterated phenyl ring and a hydroxybutyric acid moiety. This combination provides unique properties such as increased stability and altered reaction kinetics, making it valuable in various research applications.
Properties
CAS No. |
1346600-25-6 |
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Molecular Formula |
C10H10ClNaO3 |
Molecular Weight |
240.651 |
IUPAC Name |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Synonyms |
4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid-d4 Sodium; β-(p-Chlorophenyl-d4)-γ-hydroxybutyric Acid Sodium; |
Origin of Product |
United States |
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